molecular formula C18H30N4O2 B2367020 N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 941933-16-0

N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No.: B2367020
CAS No.: 941933-16-0
M. Wt: 334.464
InChI Key: MAYWERCZYISRIQ-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a synthetic organic compound It is characterized by the presence of tert-butyl, dimethylamino, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide typically involves multiple steps:

    Formation of the tert-butyl group: This can be achieved through the reaction of isobutylene with a suitable precursor.

    Introduction of the dimethylamino groups: This step may involve the reaction of dimethylamine with an appropriate intermediate.

    Oxalamide formation: The final step involves the formation of the oxalamide group through the reaction of oxalyl chloride with the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide may have several scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N1-(tert-butyl)-N2-(2-(dimethylamino)ethyl)oxalamide
  • N1-(tert-butyl)-N2-(4-(dimethylamino)phenyl)oxalamide
  • N1-(tert-butyl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide

Uniqueness

N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is unique due to the presence of both dimethylamino groups and the specific arrangement of functional groups. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N'-tert-butyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-18(2,3)20-17(24)16(23)19-12-15(22(6)7)13-8-10-14(11-9-13)21(4)5/h8-11,15H,12H2,1-7H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYWERCZYISRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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